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7-Deaza-7-iodo-2'-deoxyguanosine

Oligonucleotide Therapeutics Antisense Research DNA Nanotechnology

Solving the phase problem in novel nucleic acid structures remains a critical bottleneck in structural biology. 7-Deaza-7-iodo-2'-deoxyguanosine provides a precise heavy-atom marker (I, f' ~ -6.9 e⁻ at Cu Kα) for experimental phasing without metal soaking, plus a reactive C-I handle for Suzuki-Miyaura cross-coupling. • Enables direct experimental phasing for RNA motifs, riboswitches & DNA-protein complexes • Confers ~+10°C Tm stabilization for oligonucleotide therapeutics & DNA nanostructures • ≥98% purity; stored at -20°C; shipped ambient

Molecular Formula C11H13IN4O4
Molecular Weight 392.15 g/mol
CAS No. 172163-62-1
Cat. No. B186635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Deaza-7-iodo-2'-deoxyguanosine
CAS172163-62-1
Molecular FormulaC11H13IN4O4
Molecular Weight392.15 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=C(C3=C2N=C(NC3=O)N)I)CO)O
InChIInChI=1S/C11H13IN4O4/c12-4-2-16(7-1-5(18)6(3-17)20-7)9-8(4)10(19)15-11(13)14-9/h2,5-7,17-18H,1,3H2,(H3,13,14,15,19)/t5-,6+,7+/m0/s1
InChIKeyTVQBNMOSBBMRCZ-RRKCRQDMSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Deaza-7-iodo-2'-deoxyguanosine Overview


7-Deaza-7-iodo-2′-deoxyguanosine (7-Iodo-7-deaza-dG, CAS 172163-62-1) is a chemically modified DNA building block and a synthetic analog of the natural nucleoside 2′-deoxyguanosine (dG). It features two key modifications: replacement of the N7 atom with a carbon (7-deaza) and substitution with a bulky iodine atom at this position . This combination uniquely positions the compound as a dual-purpose tool in nucleic acid research, serving both as a heavy atom marker for X-ray crystallography to solve macromolecular structures , and as a reactive handle for site-specific post-synthetic functionalization via cross-coupling chemistries [1]. Its ability to be incorporated by DNA polymerases enables the construction of modified DNA for diverse applications in sequencing, bioconjugation, and mechanistic studies [2].

Why 7-Deaza-7-iodo-2'-deoxyguanosine Is Irreplaceable


Direct substitution of 7-Deaza-7-iodo-2′-deoxyguanosine with other modified nucleosides is not feasible due to its orthogonal functional profile. Unlike the more common 7-deaza-2′-deoxyguanosine (7-deaza-dG) which lacks the iodine atom, this compound provides a heavy atom for phasing in X-ray crystallography and a reactive site for cross-coupling that are absent in the parent molecule . In contrast to 5-iodo-pyrimidines (e.g., 5-iodo-dC), the 7-iodo-7-deazapurine scaffold exhibits a markedly different reactivity profile in post-synthetic transformations, restricting cross-coupling primarily to terminal positions in double-stranded DNA [1]. Furthermore, while 7-bromo-7-deaza-dG is a closer analog, the iodine atom offers significantly stronger anomalous scattering for crystallography (f' ~ -6.9 e⁻ for I vs. -0.7 e⁻ for Br at Cu Kα) and a more polarizable C-I bond for selective photo-crosslinking applications [2]. These distinct and quantifiable differences in chemical reactivity, biophysical properties, and application suitability preclude the simple interchange of in-class compounds for precision experiments.

7-Deaza-7-iodo-2'-deoxyguanosine Performance Benchmarks


Enhanced DNA Duplex Thermal Stability

Oligonucleotides containing 7-Deaza-7-iodo-2′-deoxyguanosine demonstrate significantly enhanced thermal stability compared to their unmodified counterparts. In a self-complementary octamer sequence d(I7c7G-C)4, the modified duplex exhibited a melting temperature (Tm) increase of +10°C relative to the parent oligomer d(G-C)4 [1]. This substantial stabilization is attributed to the presence of the iodine substituent and its capacity to form halogen bonds, as confirmed by X-ray crystallography [2].

Oligonucleotide Therapeutics Antisense Research DNA Nanotechnology

Polymerase Incorporation and Cross-Coupling Reactivity

The triphosphate form of 7-Deaza-7-iodo-2′-deoxyguanosine is readily accepted as a substrate by DNA polymerases, enabling its direct incorporation into DNA by primer extension and PCR [1]. Crucially, the subsequent reactivity of the incorporated 7-iodo-7-deazapurine in Suzuki-Miyaura cross-coupling reactions is distinct from that of 5-iodopyrimidines. While 5-iodopyrimidines can undergo cross-coupling in both terminal and internal positions of single-stranded oligonucleotides (ssONs) and terminal positions of double-stranded DNA (dsDNA), 7-iodo-7-deazapurines are less reactive and only yielded cross-coupling products in the terminal position [1].

Chemical Biology DNA Bioconjugation Enzymology

X-ray Phasing Power of Iodine vs. Bromine

The iodine atom in 7-Deaza-7-iodo-2′-deoxyguanosine serves as a potent anomalous scatterer for X-ray crystallography, a property critical for solving the phase problem in macromolecular structure determination . This property is quantitatively superior to that of its bromine analog. At the commonly used copper Kα wavelength (1.5418 Å), the anomalous scattering factor f' for iodine is approximately -6.9 electrons, whereas for bromine it is around -0.7 electrons [1]. This nearly tenfold difference in scattering power significantly enhances the anomalous signal, making iodine a far more effective heavy atom marker for phasing nucleic acid structures.

Structural Biology Macromolecular Crystallography Nucleic Acid Structure

7-Deaza-7-iodo-2'-deoxyguanosine Applications


Crystallographic Structure Determination

The most established use of 7-Deaza-7-iodo-2′-deoxyguanosine is as a heavy atom derivative for X-ray crystallography. Its strong anomalous scattering signal (f' ~ -6.9 e⁻ at Cu Kα) directly facilitates the solution of the phase problem, which is a major bottleneck in determining novel nucleic acid structures. By incorporating this nucleoside into an oligonucleotide of interest, structural biologists can obtain experimental phases for the entire molecule without relying on molecular replacement or heavy metal soaking, as the iodine atom acts as a precise and predictable marker. This is particularly valuable for novel RNA motifs, riboswitches, and DNA-protein complexes where phasing information is otherwise difficult to obtain. [1]

Site-Selective Bioconjugation for Functional Probes

The defined reactivity profile of the 7-iodo-7-deazapurine scaffold makes it ideal for site-selective bioconjugation. As demonstrated in polymerase studies, the C-I bond can be activated in terminal positions of DNA via Suzuki-Miyaura cross-coupling to install fluorophores, biotin, or other affinity tags. This enables the construction of precisely modified DNA probes for applications such as fluorescence in situ hybridization (FISH), single-molecule imaging, and pull-down assays for studying protein-DNA interactions. The terminal-specific reactivity ensures that the functional group is placed at a predetermined location without disrupting internal base pairing or structural motifs. [2]

Ultra-Stable Oligonucleotide Therapeutics and Aptamers

The substantial +10°C increase in melting temperature conferred by 7-Deaza-7-iodo-2′-deoxyguanosine relative to unmodified DNA provides a direct advantage in the development of oligonucleotide therapeutics, aptamers, and DNA nanostructures. This enhanced thermal stability ensures that these molecules maintain their correct folded, functional conformation under physiological temperatures and during long-term storage. This property is critical for therapeutic antisense oligonucleotides (ASOs) and siRNA, where enhanced stability correlates with prolonged in vivo half-life and improved efficacy. For DNA-based nanotechnology, more stable building blocks allow for the creation of larger and more complex architectures that resist denaturation. [3]

Photo-Crosslinking for Protein-Nucleic Acid Mapping

The photo-labile carbon-iodine bond in 7-Deaza-7-iodo-2′-deoxyguanosine can be cleaved by UV light (typically ~300-320 nm) to generate a highly reactive radical species at the nucleobase. This radical can rapidly form a covalent bond with nearby molecules, such as amino acid residues on a bound protein. This property is exploited in photo-affinity labeling (PAL) experiments to map the binding interface and identify interacting partners in protein-DNA or protein-RNA complexes. The ability to site-specifically incorporate this photo-reactive nucleoside into DNA or RNA makes it a powerful tool for studying mechanisms of transcription, replication, and repair with high spatial resolution.

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